molecular formula C24H22N2O5 B12009555 (4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid CAS No. 765311-55-5

(4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid

Cat. No.: B12009555
CAS No.: 765311-55-5
M. Wt: 418.4 g/mol
InChI Key: ASEFUQWTMVXFEA-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    (4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid: .

  • It belongs to the class of carboxylic acids and features a complex structure with multiple functional groups.
  • This compound is not widely studied, and its exact applications remain elusive.
  • Preparation Methods

    • Unfortunately, detailed synthetic routes and industrial production methods for this compound are scarce in the literature.
    • Researchers may need to explore custom synthesis or adapt existing methods to obtain it.
  • Chemical Reactions Analysis

      (4-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenoxy)acetic acid: likely undergoes various reactions:

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

    • Limited information exists regarding its applications.
    • Potential areas include:

        Medicinal Chemistry: Investigating its pharmacological properties.

        Biological Studies: Assessing its impact on cellular processes.

        Materials Science: Exploring its use in materials or coatings.

  • Mechanism of Action

    • Unfortunately, the precise mechanism of action remains unknown.
    • Researchers would need to investigate its interactions with cellular targets.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    765311-55-5

    Molecular Formula

    C24H22N2O5

    Molecular Weight

    418.4 g/mol

    IUPAC Name

    2-[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenoxy]acetic acid

    InChI

    InChI=1S/C24H22N2O5/c1-17-2-4-19(5-3-17)15-30-22-12-8-20(9-13-22)24(29)26-25-14-18-6-10-21(11-7-18)31-16-23(27)28/h2-14H,15-16H2,1H3,(H,26,29)(H,27,28)/b25-14+

    InChI Key

    ASEFUQWTMVXFEA-AFUMVMLFSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)O

    Canonical SMILES

    CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.